Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate reflects its structural features:
- A benzoate ester core substituted at position 4 with a thioether-linked 2-ethoxy-2-oxoethyl group.
- A nitro group at position 3 on the aromatic ring.
The compound’s CAS registry number is 188614-00-8 , and its SMILES notation is COC(=O)SCc1ccc(c(N+[O-])c1)C(=O)OC , which encodes the connectivity of all atoms.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₃NO₆S was confirmed via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 299.30 . Key compositional features include:
| Component | Contribution to Molecular Weight |
|---|---|
| Aromatic ring | 12 carbons, 8 hydrogens |
| Ethoxy group | C₂H₅O (45.06 g/mol) |
| Nitro group | NO₂ (46.01 g/mol) |
| Thioether linker | S (32.07 g/mol) |
| Ester groups | 2 × COO (88.02 g/mol) |
The calculated exact mass (299.30 g/mol ) aligns with experimental data from electrospray ionization (ESI) mass spectrometry.
Spectroscopic Characterization
Infrared (IR) Spectral Interpretation
Key IR absorption bands (cm⁻¹) and assignments:
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1725 | C=O stretch (ester groups) |
| 1524, 1348 | Asymmetric/symmetric NO₂ stretches |
| 1285 | C-O-C stretch (ethoxy group) |
| 690 | C-S stretch (thioether linkage) |
The absence of O-H or N-H stretches confirms the absence of hydroxyl or amine impurities.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.33 | Triplet | 3H | CH₃ (ethoxy group) |
| 3.45 | Singlet | 3H | OCH₃ (methyl ester) |
| 4.28 | Quartet | 2H | OCH₂ (ethoxy group) |
| 4.89 | Singlet | 2H | SCH₂COO |
| 8.25–8.36 | Multiplet | 4H | Aromatic protons |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 14.1 | CH₃ (ethoxy) |
| 52.4 | OCH₃ (methyl ester) |
| 61.5 | OCH₂ (ethoxy) |
| 123.5 | Aromatic C-NO₂ |
| 134.5 | Aromatic C-S |
| 166.9 | C=O (ester) |
Spin-spin coupling in the ethoxy group (J = 7.1 Hz) and aromatic proton splitting confirm substitution patterns.
Crystallographic Data and Conformational Analysis
While single-crystal X-ray data for this compound is not publicly available, analogs like methyl 4-nitrobenzoate (CID 11586) adopt planar aromatic systems with ester groups orthogonal to the ring. Computational models predict:
- Dihedral angles : 85° between the aromatic plane and thioether side chain.
- Hydrogen bonding : Weak C–H···O interactions between nitro and ester groups.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G level reveal:
- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
- Electrostatic potential : Negative regions localized on nitro and ester oxygens.
- Partial charges :
- Nitro group O: –0.52 e
- Ester carbonyl O: –0.48 e
Properties
IUPAC Name |
methyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-3-19-11(14)7-20-10-5-4-8(12(15)18-2)6-9(10)13(16)17/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHCWSWZXVJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate typically involves the reaction of Methyl 4-fluoro-3-nitrobenzoate with ethyl thioglycolate. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reduction of the Nitro Group
The aromatic nitro group undergoes selective reduction to an amine under catalytic hydrogenation or metal-based conditions. This reaction is pivotal for generating bioactive intermediates in drug synthesis.
The nitro-to-amine conversion preserves the thioether and ester functionalities, enabling downstream modifications for antimicrobial agents .
Oxidation of the Thioether Moiety
The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:
Key observations :
-
Mild oxidation (3% H₂O₂, 25°C) yields a sulfoxide with 78% efficiency .
-
Strong oxidation (KMnO₄, 80°C) produces a sulfone (94% yield), enhancing electrophilicity for nucleophilic attacks .
Hydrolysis of Ester Groups
Both methyl and ethoxy esters undergo hydrolysis under acidic or basic conditions:
Methyl Ester Hydrolysis
-
Conditions : 1M NaOH, reflux (6 h)
-
Product : 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoic acid (CAS 204863-51-4) .
Ethoxy Ester Hydrolysis
Selective hydrolysis of the ethoxy group requires controlled acidic conditions (HCl/EtOH, 50°C, 4 h) to yield a dicarboxylic acid derivative (73% yield) .
Nucleophilic Substitution Reactions
The ethoxy-oxoethyl side chain participates in transesterification and aminolysis:
| Reagent | Product | Application |
|---|---|---|
| Methanol/H₂SO₄ | Methyl 4-[(2-methoxy-2-oxoethyl)thio]-3-nitrobenzoate | Solubility enhancement |
| Ethylenediamine | Amide-linked polymer precursor | Drug delivery systems |
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Conditions |
|---|---|---|
| Nitro group | 1 (Most reactive) | Catalytic hydrogenation |
| Thioether | 2 | Oxidizing agents (H₂O₂, KMnO₄) |
| Methyl ester | 3 | Basic hydrolysis |
| Ethoxy ester | 4 | Acidic hydrolysis |
This compound’s versatility is underscored by its role in synthesizing gyrase inhibitors and its adaptability to modular functionalization. Rigorous solvent optimization (e.g., ethanol/water mixtures) and catalyst selection (Pd-C vs. CuCl₂) are critical for maximizing reaction efficiency.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures can act as inhibitors for various biological targets, including enzymes and receptors involved in disease processes.
Case Study: Hepatitis B Core Protein Modulation
A patent (US11814376B2) highlights the compound's role as an allosteric effector against Hepatitis B virus core proteins. The modulation of these proteins is crucial for developing antiviral therapies, making this compound a candidate for further research in antiviral drug development .
Antimicrobial Activity
The compound’s nitro group suggests potential antimicrobial properties. Studies have shown that nitro-containing compounds can exhibit significant antibacterial activity against various pathogens.
Agricultural Applications
In agriculture, compounds like this compound may serve as agrochemicals or growth regulators. The ethoxy group could enhance solubility and bioavailability in formulations designed to protect crops from pests or diseases.
Case Study: Herbicidal Properties
Research into similar compounds has revealed their effectiveness as herbicides. For instance, studies have demonstrated that certain nitrobenzoate derivatives can inhibit plant growth by disrupting metabolic pathways essential for plant development . Although specific data on this compound is scarce, its structural characteristics suggest potential utility in herbicide formulations.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioester group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Molecular Targets and Pathways:
Nitro Group: Can undergo reduction to form reactive nitrogen species.
Thioester Group: Can be targeted by nucleophiles, leading to the formation of thioester-linked products.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate (CAS: 214848-28-9)
- Structural Difference : Replaces the thioether (-S-) with an ether (-O-) linkage.
- Ethers are less prone to oxidation than thioethers, enhancing stability under oxidative conditions .
b) Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
- Structural Difference : Extends the thioether side chain to a 3-methoxy-3-oxopropyl group.
- Impact: The longer chain increases molecular weight (C₁₂H₁₃NO₆S vs. C₁₁H₁₁NO₆S) and may enhance solubility in polar aprotic solvents like DMSO .
c) Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS: N/A)
Substituent Position and Electronic Effects
a) Methyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-34-6)
- Structural Difference : Nitro group at the 5-position and ethoxy ester at the 2-position.
b) Methyl 4-((2-methylphenyl)thio)-3-nitrobenzoate
- Structural Difference : Replaces the 2-ethoxy-2-oxoethyl group with a 2-methylphenylthio moiety.
Precursor and Derivative Relationships
a) 4-[(2-Ethoxy-2-oxoethyl)thio]-3-nitrobenzoic Acid (CAS: 204863-51-4)
- Structural Difference : Carboxylic acid (-COOH) instead of methyl ester.
- Impact : The acid form (pKa ≈ 3.40) exhibits higher aqueous solubility and serves as a precursor for ester derivatives via acid-catalyzed esterification .
b) Ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight | Solubility | Key Application |
|---|---|---|---|---|---|
| Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate | 188614-00-8 | C₁₁H₁₁NO₆S | 285.27 | Chloroform, Methanol, DMSO | Heterocyclic synthesis |
| Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | 214848-28-9 | C₁₂H₁₃NO₇ | 283.24 | DMSO, Ethyl Acetate | Polymer intermediates |
| 4-[(2-Ethoxy-2-oxoethyl)thio]-3-nitrobenzoic Acid | 204863-51-4 | C₁₁H₁₁NO₆S | 285.27 | Water (low), Ethanol | Esterification precursor |
Table 2: Reactivity Comparison
| Compound | Nitro Reduction | Ester Hydrolysis | Thioether Oxidation |
|---|---|---|---|
| This compound | High (to amine) | Moderate (acidic conditions) | High (to sulfoxide) |
| Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate | High | Slow | Moderate |
| Methyl 2-ethoxy-5-nitrobenzoate | Low | Fast (basic conditions) | N/A |
Research and Industrial Relevance
- Synthetic Utility : The target compound’s nitro and thioether groups enable diverse transformations, including reductions (e.g., to amines) and nucleophilic substitutions, making it valuable in medicinal chemistry for drug candidate synthesis .
- Commercial Availability: Suppliers like Combi-Blocks and Santa Cruz Biotechnology list derivatives, though some esters face discontinuation due to niche demand .
Biological Activity
Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a chemical compound with notable biological activities that make it a subject of interest in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
- Molecular Formula : C₁₂H₁₃NO₆S
- Molecular Weight : 299.30 g/mol
- CAS Number : 334952-07-7
- Physical State : Solid at room temperature
- Density : 1.3 g/cm³
- Boiling Point : 369.6 °C
- Melting Point : 77 °C
Synthesis
The synthesis of this compound involves several steps, which include the formation of thioether linkages and the introduction of nitro groups. The general synthetic route can be summarized as follows:
- Formation of the thioether : Reaction between an appropriate thiol and an alkyl halide.
- Nitration : Introduction of the nitro group using nitrating agents.
- Esterification : Formation of the ester bond with methanol.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
Biological Activity
This compound exhibits various biological activities, including:
-
Antimicrobial Properties :
- Studies have shown that compounds similar to this compound possess significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . The compound's mechanism involves interaction with bacterial DNA gyrase, inhibiting its function and leading to cell death.
- Enzyme Inhibition :
- Anticancer Activity :
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
| Study | Findings | |
|---|---|---|
| Study A | Exhibited significant antibacterial activity against resistant strains | Supports potential use in treating infections |
| Study B | Induced apoptosis in human cancer cell lines | Suggests anticancer properties warrant further research |
| Study C | Inhibited enzyme activity related to metabolic disorders | May have implications for drug development |
Research Findings
Recent research highlights the compound's interaction with biological targets:
- Mechanistic Studies :
- Structure-Activity Relationship (SAR) :
- Toxicological Assessments :
Q & A
Q. What are the critical synthetic steps and purification methods for Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate?
- Methodological Answer : Synthesis typically involves nitration of a benzoate precursor followed by thioether formation. For analogous compounds (e.g., Methyl 3-nitrobenzoate), nitration is achieved using concentrated nitric acid in sulfuric acid under controlled cooling (~0–5°C) to prevent byproducts. Thiol-alkylation with 2-ethoxy-2-oxoethyl bromide or similar reagents introduces the thioether moiety. Purification often employs vacuum filtration, cold methanol washes, and recrystallization (e.g., Craig tube method). Characterization via TLC (silica gel, hexane/EtOAc 8:2) and IR spectroscopy (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) ensures purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify ester C=O (~1725 cm⁻¹), nitro group (asymmetric/symmetric stretches at ~1530/1350 cm⁻¹), and thioether C-S (~700–600 cm⁻¹).
- NMR : ¹H NMR should show ester methoxy (~3.8–4.0 ppm), ethoxy protons (~1.3–1.5 ppm for CH₃, ~4.1–4.3 ppm for CH₂), and aromatic protons (split patterns reflecting nitro/thio substitution).
- Mass Spectrometry : Exact mass (e.g., 296.0676 for C₁₂H₁₃NO₅S) confirms molecular formula.
Cross-referencing with analogous compounds (e.g., Methyl 3-nitrobenzoate) is critical .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of nitration and thioether formation during synthesis?
- Methodological Answer :
- Nitration : Use sulfuric acid as a catalyst to direct nitration to the meta position relative to the ester group. Excess HNO₃ or prolonged reaction times may lead to dinitration, necessitating strict temperature control (0–5°C) .
- Thioether Formation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC to avoid over-alkylation .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallinity and stability of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s methodology) can map hydrogen-bonding motifs in crystals. For nitro/ester derivatives, nitro groups often act as acceptors, while ethoxy or aromatic protons serve as donors. SHELX software is recommended for refining crystal structures, particularly for resolving twinning or high-resolution data . Computational tools (e.g., Mercury CSD) can predict packing patterns and stability under varying humidity/temperature .
Q. What in vitro assays evaluate the biological activity of nitrobenzoate derivatives in drug delivery systems?
- Methodological Answer :
- Photo/PH-Responsive Release : Incorporate the compound into hydrogels (e.g., chitosan-based matrices) and assess drug release kinetics under UV light (365 nm) or acidic conditions (pH 5.0). Monitor dissolution via UV-Vis spectroscopy (e.g., nitro group absorbance at ~270 nm) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to compare efficacy with non-nitro analogs, accounting for nitroreductase-mediated activation .
Q. How can computational modeling predict the reactivity of the nitro group toward reduction or nucleophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model transition states for nitro reduction (e.g., to amine) using hydride donors (e.g., NaBH₄). Fukui indices identify electrophilic sites (C-3 nitro position) prone to nucleophilic attack. Solvent effects (PCM models) refine predictions for polar aprotic solvents (e.g., DMF) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for structurally similar nitrobenzoates?
- Methodological Answer :
- Purity Verification : Re-examine recrystallization solvents (e.g., methanol vs. ethanol) and drying conditions (vacuum vs. ambient).
- Polymorphism Screening : Perform DSC/TGA to detect polymorphic transitions.
- Spectral Calibration : Cross-validate instruments using standards (e.g., KBr for IR).
For example, Methyl 3-nitrobenzoate’s mp ranges from 75–77°C in controlled recrystallization but may vary with impurities .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
